

Comprehensive Analytical Characterization of 4-bromo-2-methanesulfonylaniline: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-bromo-2-methanesulfonylaniline

CAS No.: 1396554-49-6

Cat. No.: B1375288

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Introduction

4-bromo-2-methanesulfonylaniline is a substituted aniline derivative of increasing interest in pharmaceutical and chemical synthesis. Its structural complexity, featuring a bromine atom and a strongly electron-withdrawing methanesulfonyl group, necessitates a multi-faceted analytical approach to ensure identity, purity, and quality. As an intermediate in drug development, rigorous characterization is not merely a procedural step but a foundational requirement for regulatory compliance and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

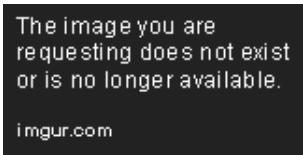
This document provides a comprehensive guide to the analytical methods for the characterization of **4-bromo-2-methanesulfonylaniline**. It is designed for researchers, quality control analysts, and drug development professionals. The protocols herein are grounded in established scientific principles and adhere to regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).^{[1][2]} We will explore spectroscopic

techniques for unequivocal identification and structural confirmation, alongside chromatographic methods for quantitative purity assessment.

Physicochemical Profile

A thorough understanding of the analyte's physical and chemical properties is paramount for method development. It dictates choices in solvents, sample preparation procedures, and chromatographic conditions.

Table 1: Physicochemical Properties of **4-bromo-2-methanesulfonylaniline**

Property	Value	Source
Chemical Structure		N/A
Molecular Formula	C ₇ H ₈ BrNO ₂ S	Inferred
Molecular Weight	266.11 g/mol	Calculated
Appearance	White to off-white crystalline solid	Typical for class
Melting Point	Not available in searched results. Expected to be a solid at room temperature.	N/A
Solubility	Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, DMSO.	Inferred from similar sulfonamide structures. ^[3]

Note: The molecular weight is calculated based on the atomic weights of the constituent elements. The structure is provided for clarity.

Spectroscopic Characterization: Structural Identity

Spectroscopic methods provide a "fingerprint" of the molecule, confirming its structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structural elucidation. ^1H NMR confirms the number and connectivity of protons, while ^{13}C NMR provides information on the carbon skeleton. The electron-withdrawing nature of the sulfonyl group and the anisotropic effects of the aromatic ring will cause predictable shifts in the proton and carbon signals, allowing for precise structural assignment.

Predicted ^1H and ^{13}C NMR Data (in CDCl_3 or DMSO-d_6):

- ^1H NMR:
 - A singlet for the methyl protons ($-\text{SO}_2\text{CH}_3$) expected around 3.0-3.3 ppm.
 - A broad singlet for the amine protons ($-\text{NH}_2$) which may vary in chemical shift (typically 4.0-6.0 ppm) and can be exchanged with D_2O .
 - Three distinct signals in the aromatic region (approx. 6.8-7.8 ppm) corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will be characteristic of the 1,2,4-substitution pattern.
- ^{13}C NMR:
 - A signal for the methyl carbon.
 - Six distinct signals for the aromatic carbons, with shifts influenced by the bromo, amino, and methanesulfonyl substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is used to identify the key functional groups present in the molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing direct evidence of the compound's chemical makeup.

Protocol: Attenuated Total Reflectance (ATR)

- Ensure the ATR crystal is clean by wiping it with isopropanol.

- Record a background spectrum.
- Place a small amount of the **4-bromo-2-methanesulfonylaniline** powder onto the crystal.
- Apply pressure using the anvil to ensure good contact.
- Collect the sample spectrum over a range of 4000-400 cm^{-1} .

Table 2: Expected Characteristic FTIR Absorption Bands

Functional Group	Vibration Type	Expected Wavenumber (cm^{-1})
Amine (N-H)	Symmetric & Asymmetric Stretch	3300 - 3500 (two bands)
Aromatic (C-H)	Stretch	3000 - 3100
Methyl (C-H)	Stretch	2850 - 2960
Sulfonyl (S=O)	Asymmetric & Symmetric Stretch	1300 - 1350 & 1140 - 1160
C-N	Stretch	1250 - 1335
C-S	Stretch	650 - 770
C-Br	Stretch	500 - 600

These values are based on typical ranges for aromatic sulfonamides and halogenated compounds.[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. The presence of bromine is easily identified due to its characteristic isotopic pattern (^{79}Br and ^{81}Br in an approximate 1:1 ratio), which serves as a powerful diagnostic tool.[\[6\]](#)

Protocol: Electrospray Ionization (ESI) MS

- Prepare a dilute solution of the sample (approx. 10 µg/mL) in methanol or acetonitrile.
- Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
- Acquire data in positive ion mode.
- Observe the mass spectrum for the molecular ion and its isotopic pattern.

Expected Data Interpretation:

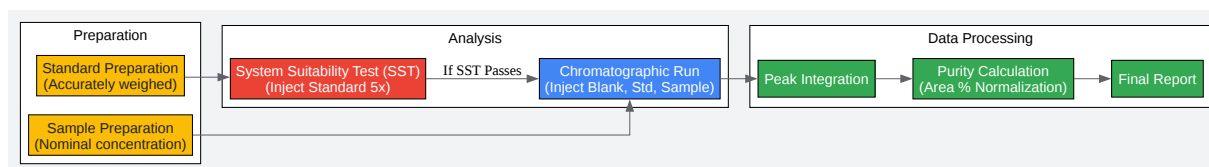
- Molecular Ion: A prominent pair of peaks at m/z 266 and 268, corresponding to $[M+H]^+$ with the ^{79}Br and ^{81}Br isotopes, respectively. The near-equal intensity of these peaks is a definitive indicator of a single bromine atom in the molecule.
- Fragmentation: Common fragmentation pathways for aromatic sulfonamides may include the loss of the sulfonyl group (SO_2) or the entire methanesulfonyl radical ($\bullet\text{SO}_2\text{CH}_3$).

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are essential for separating the main compound from any process-related impurities or degradation products, allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC is the gold standard for the purity analysis of non-volatile organic molecules like **4-bromo-2-methanesulfonylaniline**. The C18 stationary phase provides a nonpolar environment, and a polar mobile phase (typically a mixture of water/buffer and an organic solvent) is used for elution. By carefully controlling the mobile phase composition, a high-resolution separation of the main peak from closely related impurities can be achieved. This method's precision and accuracy make it ideal for quantitative analysis.^{[7][8]}



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Caption: High-level workflow for HPLC purity analysis.

Protocol: Purity Determination by RP-HPLC

- Instrumentation & Conditions:
 - System: HPLC with UV/Vis or Diode Array Detector (DAD).
 - Column: C18, 4.6 x 150 mm, 5 μ m (or equivalent).
 - Mobile Phase A: 0.1% Phosphoric Acid in Water.
 - Mobile Phase B: Acetonitrile.
 - Gradient Program:
 - 0-5 min: 30% B
 - 5-25 min: 30% to 80% B
 - 25-30 min: 80% B
 - 30.1-35 min: 30% B (re-equilibration)
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 $^{\circ}$ C.

- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.
- Diluent: Acetonitrile/Water (50:50 v/v).
- Solutions Preparation:
 - Sample Solution: Accurately weigh and dissolve an appropriate amount of **4-bromo-2-methanesulfonylaniline** in the diluent to obtain a final concentration of approximately 0.5 mg/mL.
 - Standard Solution (for SST): Prepare a solution of a reference standard at the same concentration as the sample solution.
- System Suitability Test (SST):
 - Rationale: The SST is a mandatory, integral part of the analytical procedure that demonstrates the chromatographic system is adequate for the intended analysis.^{[9][10]} ^[11] It must be performed before any sample analysis.
 - Procedure: Inject the Standard Solution five times.
 - Acceptance Criteria:
 - Tailing Factor (T): ≤ 2.0 .
 - Theoretical Plates (N): ≥ 2000 .
 - Relative Standard Deviation (%RSD) of Peak Area: $\leq 2.0\%$ for the five replicate injections.
- Analytical Procedure:
 1. Inject the diluent (blank) to ensure no interfering peaks are present.
 2. Inject the Sample Solution in duplicate.
 3. Integrate all peaks in the chromatogram.

4. Calculate the purity using the area normalization method:

- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Thin-Layer Chromatography (TLC)

Causality: TLC is a rapid, cost-effective, and simple chromatographic method ideal for qualitative purposes such as monitoring the progress of a chemical reaction or for a quick purity check.^{[12][13][14]} The separation is based on the differential partitioning of the analyte between the stationary phase (e.g., silica gel) and the mobile phase.

Protocol: Qualitative Purity Check

- **Stationary Phase:** Silica gel 60 F₂₅₄ TLC plate.
- **Sample Preparation:** Dissolve a small amount of the compound in a volatile solvent like ethyl acetate or dichloromethane (approx. 1 mg/mL).
- **Application:** Spot a small amount of the solution onto the TLC plate baseline.
- **Mobile Phase:** A mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v). The optimal ratio should be determined experimentally to achieve a retention factor (R_f) of ~0.3-0.5 for the main spot.
- **Development:** Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to travel up the plate.
- **Visualization:**
 - Remove the plate and mark the solvent front.
 - Visualize the spots under UV light at 254 nm.
 - The presence of multiple spots indicates impurities.
- **Calculation:**
 - $R_f = (\text{Distance traveled by the spot}) / (\text{Distance traveled by the solvent front})$.

Method Validation Principles

While detailed validation protocols are beyond the scope of this note, any quantitative method (like the HPLC procedure) intended for quality control must be validated according to ICH Q2(R1) guidelines.^{[1][2][15]} This ensures the method is suitable for its intended purpose. Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte.
- **Accuracy:** The closeness of test results to the true value.
- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).
- **Limit of Detection (LOD) & Limit of Quantitation (LOQ):** The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.
- **Robustness:** A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The comprehensive characterization of **4-bromo-2-methanesulfonylaniline** requires a combination of spectroscopic and chromatographic techniques. NMR, FTIR, and MS provide definitive structural confirmation and are essential for identity testing. For quality control, a validated reversed-phase HPLC method is the primary tool for determining purity and quantifying impurities. TLC serves as a valuable, rapid qualitative tool for routine checks. Adherence to these scientifically sound and well-established protocols will ensure the generation of reliable and defensible analytical data, which is critical for advancing research and development in the pharmaceutical and chemical industries.

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